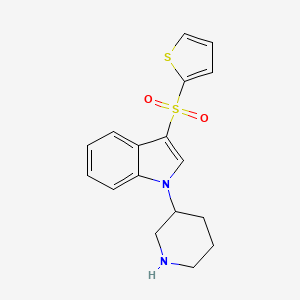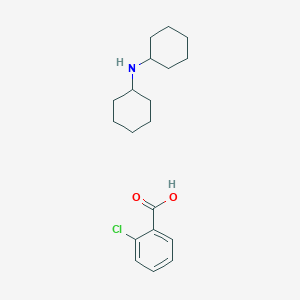
1H-Indole, 1-(3-piperidinyl)-3-(2-thienylsulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole, 1-(3-piperidinyl)-3-(2-thienylsulfonyl)- is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 1-(3-piperidinyl)-3-(2-thienylsulfonyl)- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole core.
Attachment of the Thienylsulfonyl Group: The thienylsulfonyl group can be attached through a sulfonylation reaction, where a thienylsulfonyl chloride reacts with the indole-piperidine intermediate in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions: 1H-Indole, 1-(3-piperidinyl)-3-(2-thienylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole, piperidine, or thienylsulfonyl moieties are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Compounds with new functional groups replacing existing ones on the indole, piperidine, or thienylsulfonyl moieties.
科学研究应用
1H-Indole, 1-(3-piperidinyl)-3-(2-thienylsulfonyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1H-Indole, 1-(3-piperidinyl)-3-(2-thienylsulfonyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The compound’s unique structure allows it to engage in specific interactions with these targets, modulating their activity and resulting in therapeutic or biological outcomes.
相似化合物的比较
1H-Indole, 1-(3-piperidinyl)-3-(2-thienylsulfonyl)- can be compared with other indole derivatives, such as:
1H-Indole, 1-(3-piperidinyl)-3-(2-thienyl)-: Lacks the sulfonyl group, which may result in different chemical and biological properties.
1H-Indole, 1-(3-piperidinyl)-3-(2-benzylsulfonyl)-: Contains a benzylsulfonyl group instead of a thienylsulfonyl group, leading to variations in reactivity and applications.
1H-Indole, 1-(3-piperidinyl)-3-(2-methylsulfonyl)-: Features a methylsulfonyl group, which may affect its solubility and interaction with biological targets.
属性
CAS 编号 |
651335-76-1 |
|---|---|
分子式 |
C17H18N2O2S2 |
分子量 |
346.5 g/mol |
IUPAC 名称 |
1-piperidin-3-yl-3-thiophen-2-ylsulfonylindole |
InChI |
InChI=1S/C17H18N2O2S2/c20-23(21,17-8-4-10-22-17)16-12-19(13-5-3-9-18-11-13)15-7-2-1-6-14(15)16/h1-2,4,6-8,10,12-13,18H,3,5,9,11H2 |
InChI 键 |
XONRFGPJNRRITL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CNC1)N2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{6-[2-(Methylsulfanyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B15158134.png)


![2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid](/img/structure/B15158144.png)










